3-Ethoxy-2-methyl-5H-benzo[7]annulene
Description
3-Ethoxy-2-methyl-5H-benzo[7]annulene is a polycyclic aromatic compound featuring a seven-membered annulene ring fused to a benzene ring. The ethoxy (–OCH₂CH₃) and methyl (–CH₃) substituents at the 3- and 2-positions, respectively, influence its electronic and steric properties.
Properties
CAS No. |
140834-36-2 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-9H-benzo[7]annulene |
InChI |
InChI=1S/C14H16O/c1-3-15-14-10-13-8-6-4-5-7-12(13)9-11(14)2/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
QSVQETZBLNPGDK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=CC=CC2)C=C1C |
Canonical SMILES |
CCOC1=CC2=C(C=CC=CC2)C=C1C |
Synonyms |
5H-Benzocycloheptene,3-ethoxy-2-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Benzo[7]annulene Derivatives
The benzo[7]annulene scaffold is versatile, with substituents modulating biological and physicochemical properties. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., –OCH₃, –CH₃) enhance antioxidant activity by stabilizing radical intermediates .
- Electron-withdrawing groups (e.g., –Cl, –C≡N) improve receptor binding in anticancer agents .
- Dihydro derivatives (e.g., amineptine) exhibit reduced aromaticity but retain biological activity due to conformational flexibility .
Aromaticity and Electronic Effects
The aromaticity of benzo[7]annulene derivatives is governed by Hückel’s rule (4n+2 π-electrons). Substituents alter π-electron delocalization and ring planarity:
*Hypothetical HOMA values based on analogs.
Anticancer Activity:
- Chlorinated derivatives (e.g., 9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulene) inhibit tubulin polymerization, showing IC₅₀ values <10 µM against MCF7 and A549 cell lines .
- 3-Ethoxy-2-methyl analog : Likely less potent than chlorinated derivatives due to lack of electron-withdrawing groups but may exhibit moderate activity via hydrophobic interactions .
Antimicrobial Activity:
- 1,2,4-Triazole derivatives of benzo[7]annulene show MIC values of 8–32 µg/mL against S. aureus and E. coli .
Antioxidant Activity:
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